Diethylallylphosphonate
Overview
Description
Diethylallylphosphonate is a chemical compound that is part of a broader class of organophosphorus compounds. It is characterized by the presence of a phosphonate group attached to an allyl moiety with two ethyl groups. This compound is of interest due to its potential applications in various fields, including organic synthesis and material science.
Synthesis Analysis
The synthesis of diethylallylphosphonate derivatives can be achieved through various methods. For instance, diethyl [nitro(diazo)methyl]phosphonate, a related compound, can be synthesized and reacted with alkenes to produce cyclopropyl α-nitrophosphonates, demonstrating the reactivity of these phosphonates with different structures of alkenes . Additionally, diethyl 1-(isothiocyanato)alkylphosphonates can be efficiently synthesized via a one-pot reaction from diethyl 1-azidoalkylphosphonates, showcasing the versatility of diethyl phosphonate derivatives in synthetic applications .
Molecular Structure Analysis
The molecular structure of diethylallylphosphonate derivatives can be elucidated using various spectroscopic methods. For example, diethyl (phenylamino)methyl phosphonate derivatives have been characterized by UV-Vis, FT-IR, and NMR spectroscopy . Similarly, diethyl (hydroxy(4-methoxyphenyl)methyl) phosphonate has been characterized by FTIR, FT-Raman, and UV-Vis spectroscopy, with its structural parameters further confirmed by DFT calculations .
Chemical Reactions Analysis
Diethylallylphosphonate and its derivatives exhibit a wide range of chemical reactivity. For instance, diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates can undergo regioselective acidic hydrolysis and coupling reactions with aldehydes to afford pyrromethenone derivatives . Moreover, diethyl arylethynylphosphonates can be synthesized through bromodecarboxylation reactions . These reactions highlight the diverse chemical transformations that diethylallylphosphonate derivatives can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of diethylallylphosphonate derivatives can be studied through experimental and theoretical methods. The synthesized compounds can exhibit interesting properties such as fluorescence, as seen in diethyl 1-(pyrene-1-carboxamido)alkylphosphonates, which show increased fluorescence quantum yield due to the presence of a phosphonato group . The thermal stability of these compounds can be assessed through thermogravimetric analysis, as demonstrated for diethyl (hydroxy(4-methoxyphenyl)methyl) phosphonate . Additionally, the corrosion inhibition properties of diethyl (phenylamino)methyl phosphonate derivatives have been investigated, showing their potential as corrosion inhibitors for carbon steel .
Scientific Research Applications
Corrosion Inhibition : Diethyl (1-((4-chlorophenyl)amino)-3-phenylallyl)phosphonate (APCI-3), a derivative of diethylallylphosphonate, demonstrated high inhibition efficiency (96.90%) for mild steel corrosion in hydrochloric acid, acting predominantly as a cathodic inhibitor (Gupta et al., 2017).
Anticancer Activity : Diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidin‐1‐yl)‐phenyl‐methyl]‐phosphonate, another derivative, has been identified as a potent anticancer agent, particularly effective against acute promyelocytic leukemia (Mohammadi et al., 2019).
Flame Retardant Application : In the study of cotton fabric treated with piperazine-phosphonates derivatives for flame retardant applications, derivatives of diethylallylphosphonate were investigated, showing distinctive thermal degradation properties (Nguyen et al., 2014).
Synthesis of Pharmaceutical Compounds : Diethylallylphosphonate has been utilized in the synthesis of α-chloro α, β-ethylenic carboxylic acids, with potential applications in pharmaceutical compound development (Savignac et al., 1978).
Antiproliferative Vitamin D Analogue : A derivative, diethyl [(5Z,7E)-(1S,3R)-1,3-dihydroxy-9,10-secochola-5,7,10(19)-trien-23-in-24-yl] phosphonate, was synthesized as a potent antiproliferative vitamin D analogue, lacking calcemic effects in vivo (Salomón et al., 2011).
Anticorrosion Properties : Diethyl (phenylamino) methyl) phosphonate derivatives have been synthesized and investigated for their anticorrosion properties, showing successful performance as corrosion inhibitors (Moumeni et al., 2020).
Strontium Ion Adsorption : Diethylallylphosphonate was used in synthesizing a polymer for strontium (II) metal ion recovery, showing effective removal of Sr(II) from aqueous solutions (Bhosle et al., 2016).
Preparation of Alkynes : Diethyl (dichloromethyl)phosphonate, a related compound, has been used in the synthesis of alkynes, demonstrating its utility in organic synthesis (Marinetti & Savignac, 2003).
Safety And Hazards
Future Directions
While specific future directions for Diethylallylphosphonate are not mentioned in the search results, synthetic chemistry, which includes the synthesis of compounds like Diethylallylphosphonate, is expected to continue evolving. Future directions in synthetic chemistry are expected to focus on improving synthetic efficiencies and making synthetic processes more environmentally friendly .
properties
IUPAC Name |
3-diethoxyphosphorylprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4H,1,5-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJHXRAHMUKXAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC=C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341431 | |
Record name | Diethyl allylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl allylphosphonate | |
CAS RN |
1067-87-4 | |
Record name | Diethyl P-2-propen-1-ylphosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1067-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl allylphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl allylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diethyl allylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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